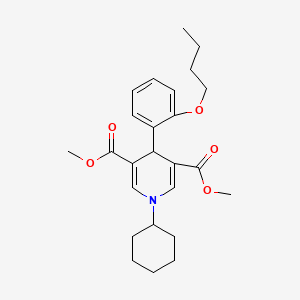![molecular formula C22H19Cl2NO B4694686 N-[bis(4-chlorophenyl)methyl]-3-phenylpropanamide](/img/structure/B4694686.png)
N-[bis(4-chlorophenyl)methyl]-3-phenylpropanamide
Übersicht
Beschreibung
N-[bis(4-chlorophenyl)methyl]-3-phenylpropanamide, commonly known as Chlorpromazine, is a phenothiazine derivative that was first synthesized in 1950. It is primarily used as an antipsychotic medication to treat schizophrenia, bipolar disorder, and other mental illnesses. Chlorpromazine has been a significant breakthrough in the treatment of mental disorders, and its synthesis, mechanism of action, and physiological effects have been extensively studied.
Wirkmechanismus
Chlorpromazine works by blocking the action of dopamine in the brain, which is responsible for regulating mood and behavior. It also blocks the action of other neurotransmitters, such as serotonin and acetylcholine. This results in a decrease in psychotic symptoms and an improvement in mood and behavior.
Biochemical and Physiological Effects:
Chlorpromazine has several biochemical and physiological effects on the body. It can cause sedation, drowsiness, and a decrease in blood pressure. It can also cause weight gain, dry mouth, and constipation. Chlorpromazine can also affect the heart, causing arrhythmias and other cardiac complications.
Vorteile Und Einschränkungen Für Laborexperimente
Chlorpromazine has several advantages as a research tool in the laboratory. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action and physiological effects are well understood. However, Chlorpromazine has several limitations as a research tool. It can be toxic in high doses and can cause significant side effects. It is also difficult to control the dose and duration of treatment in animal models.
Zukünftige Richtungen
There are several future directions for the study of Chlorpromazine. One area of research is the development of new derivatives of Chlorpromazine that have improved therapeutic properties. Another area of research is the study of Chlorpromazine's anti-cancer properties and its potential use in cancer therapy. Additionally, more research is needed to understand the long-term effects of Chlorpromazine on the body and its potential for abuse.
Conclusion:
Chlorpromazine is a significant breakthrough in the treatment of mental illness. Its synthesis, mechanism of action, and physiological effects have been extensively studied, and it has shown promising results in the treatment of other diseases. While Chlorpromazine has several advantages as a research tool, it also has significant limitations and potential side effects. Further research is needed to fully understand its therapeutic potential and long-term effects on the body.
Wissenschaftliche Forschungsanwendungen
Chlorpromazine has been extensively studied for its potential therapeutic applications in various diseases beyond mental illness. Recent studies have shown that Chlorpromazine has anti-cancer properties and can be used to treat certain types of cancer. It has also been studied for its anti-inflammatory and anti-viral properties and has shown promising results in the treatment of viral infections.
Eigenschaften
IUPAC Name |
N-[bis(4-chlorophenyl)methyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NO/c23-19-11-7-17(8-12-19)22(18-9-13-20(24)14-10-18)25-21(26)15-6-16-4-2-1-3-5-16/h1-5,7-14,22H,6,15H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVENNYVMBRIXIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1,3-benzodioxol-5-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4694604.png)
![methyl 3-[(2-bromobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B4694614.png)
![2-[4-(3,5-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4694618.png)
![3-[2-(3,5-dihydroxybenzoyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B4694623.png)

![6-(2-furylmethyl)-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4694633.png)
![N-[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]-N'-(5-chloro-2-methylphenyl)thiourea](/img/structure/B4694642.png)
![ethyl 5-ethyl-2-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B4694654.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B4694660.png)
![methyl 2-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4694666.png)
![N-(4-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]urea](/img/structure/B4694670.png)
![5-[3-(4-methoxyphenyl)acryloyl]-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4694673.png)
![3-methoxy-N-{3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propyl}benzamide](/img/structure/B4694678.png)
methanone](/img/structure/B4694688.png)